molecular formula C22H18N4O3 B2910441 N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1210469-28-5

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2910441
CAS No.: 1210469-28-5
M. Wt: 386.411
InChI Key: SJCIWLHJOVTNNE-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic carboxamide derivative featuring a 2-methylimidazo[1,2-a]pyridine core linked to a furan-2-carbonyl-substituted indolin-6-yl group. The furan moiety and indoline ring in this compound may enhance its binding affinity to biological targets due to their electron-rich aromatic systems and conformational flexibility.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-20(26-10-3-2-6-19(26)23-14)21(27)24-16-8-7-15-9-11-25(17(15)13-16)22(28)18-5-4-12-29-18/h2-8,10,12-13H,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCIWLHJOVTNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogues in Table 1.

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reported Activity/Use References
Target Compound C₂₃H₁₉N₃O₃* 385.42* 2-methylimidazo[1,2-a]pyridine, furan-2-carbonyl indolin-6-yl Not explicitly reported N/A
(S)-6-chloro-N-(1-(2-(3-chlorophenyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl)-2-ethylimidazo[1,2-a]pyridine-3-carboxamide C₂₃H₂₃Cl₂N₅O₂S 528.42 6-chloro, 2-ethylimidazo[1,2-a]pyridine, hydrazide, chlorophenyl Anti-tubercular agent
N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide C₁₈H₁₅FN₄O₂S 370.40 2-methylimidazo[1,2-a]pyridine, 3-fluorophenyl, thiazolidinone Antimicrobial (patent example)
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide C₁₈H₁₂ClN₃O₂ 337.76 6-chloro, 2-phenylimidazo[1,2-a]pyridine, furan carboxamide Not explicitly reported
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide C₁₃H₁₃N₅O₂ 271.27 Triazolo[1,5-a]pyrimidine, propyl linker, furan carboxamide Not explicitly reported

*Calculated based on structural formula.

Key Observations:

Core Scaffold Variations: The target compound’s 2-methylimidazo[1,2-a]pyridine core is shared with Example 5 and 6 from . Replacement of the indolinyl group with thiazolidinone () or triazolo-pyrimidine () introduces different hydrogen-bonding capabilities and ring strain, which may influence bioavailability .

The methyl group at the 2-position of the imidazo[1,2-a]pyridine core (target compound) may improve metabolic stability over bulkier substituents like ethyl () .

Inferred Pharmacological Properties

  • Anti-Tubercular Activity : ’s compound shows anti-tubercular activity, but the target compound’s indolinyl-furan system may shift its target profile toward kinases or antimicrobial targets .
  • Antimicrobial Potential: Thiazolidinone derivatives () exhibit antimicrobial activity, suggesting that the target compound’s furan moiety could similarly interact with bacterial enzymes .

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